molecular formula C19H19N5O2S B4669407 N-benzyl-2-(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)acetamide

N-benzyl-2-(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B4669407
M. Wt: 381.5 g/mol
InChI Key: NNLNMYJGMDLIQG-UHFFFAOYSA-N
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Description

N-benzyl-2-(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)acetamide is an organic compound that has garnered attention in the field of medicinal chemistry. This compound is derived from a benzyl group, a 1,3,4-thiadiazole ring, and a 4-methylphenylcarbamoyl group.

Preparation Methods

The synthesis of N-benzyl-2-(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the 4-methylphenylcarbamoyl group: This step involves the reaction of the thiadiazole intermediate with 4-methylphenyl isocyanate.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of catalysts, controlled reaction conditions, and purification techniques to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

N-benzyl-2-(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-benzyl-2-(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)acetamide has been explored for various scientific research applications:

    Medicinal Chemistry: It has shown potential as an antiviral, antibacterial, and antifungal agent.

    Biological Research: The compound has been used in studies investigating its effects on cellular processes and its potential as a therapeutic agent for different diseases.

    Industrial Applications: Its unique chemical properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

N-benzyl-2-(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)acetamide can be compared with other similar compounds, such as:

    N-benzyl-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide: This compound has a similar structure but contains a thiazole ring instead of a thiadiazole ring.

    2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole: This compound shares the thiadiazole ring and 4-methylphenyl group but lacks the benzyl and acetamide groups.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-benzyl-2-[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-13-7-9-15(10-8-13)21-18(26)22-19-24-23-17(27-19)11-16(25)20-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,20,25)(H2,21,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLNMYJGMDLIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-2-(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)acetamide
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N-benzyl-2-(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)acetamide
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N-benzyl-2-(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)acetamide
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N-benzyl-2-(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)acetamide
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N-benzyl-2-(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 6
N-benzyl-2-(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)acetamide

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